molecular formula C15H9BrClNOS B1372831 6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160253-03-1

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1372831
M. Wt: 366.7 g/mol
InChI Key: XQHIOCXZCKEDFG-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, also known as 6-Bromo-2-MTQC, is an organobromine compound with a unique structure. It is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products. 6-Bromo-2-MTQC has been studied for its potential applications in various scientific fields, such as drug synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

Thiophene-based Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application : The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
  • Results or Outcomes : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Quinoline-based Compounds

  • Scientific Field : Industrial and Synthetic Organic Chemistry
  • Application Summary : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
  • Methods of Application : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
  • Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .

properties

IUPAC Name

6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIOCXZCKEDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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